amino}propanoic acid CAS No. 1393817-23-6](/img/structure/B2905737.png)

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methylpropyl)amino}propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

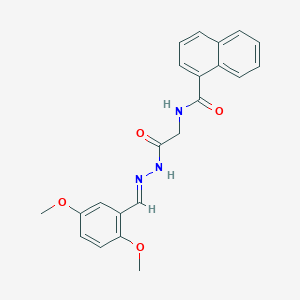

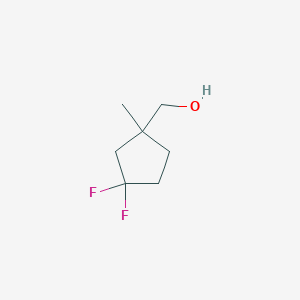

This compound is an alanine derivative . It has a molecular weight of 325.36 and its IUPAC name is 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 325.36 . The compound should be stored sealed in a dry environment at 2-8°C .科学研究应用

Peptide Synthesis

The Fmoc group is a protective group used in the synthesis of peptides. When attached to an amino acid, it protects the amine moiety from reacting prematurely. The Fmoc-protected amino acids are key components in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step by step in a controlled manner .

Synthesis of Amino Acid Azides

Fmoc amino acid azides are synthesized from the corresponding protected amino acids and sodium azide. These azides are stable crystalline solids at room temperature and are used as coupling agents in peptide synthesis. They offer a long shelf-life and stability during aqueous washing operations .

Solution Phase Peptide Synthesis

In solution phase synthesis, the Fmoc-protected amino acids are used to build peptides in a liquid medium. This method is beneficial for synthesizing small quantities of peptides with complex patterns or modifications .

Unnatural Amino Acid Synthesis

The compound can be used to derive unnatural amino acids through methodologies like C-H activation. These unnatural amino acids are crucial for creating peptides with enhanced stability, bioavailability, or specific biological activity .

Ligand-Controlled C-C Bond Formation

The Fmoc group facilitates ligand-controlled carbon-carbon bond formation, which is essential for constructing complex organic molecules. This application is particularly useful in medicinal chemistry for the development of new drugs .

Stability and Shelf-Life Enhancement

Due to its stability, the Fmoc-protected amino acid can enhance the shelf-life of various reagents used in peptide synthesis. This makes it a valuable compound for long-term storage and use in research laboratories .

Coupling Agent in Peptide Synthesis

Fmoc amino acid derivatives serve as coupling agents, enabling the formation of peptide bonds between amino acids. This is a critical step in the production of both natural and synthetic peptides .

Research and Development of Peptide-Based Drugs

The Fmoc-protected amino acids are instrumental in the research and development of peptide-based therapeutics. These compounds can be used to create peptides that mimic natural biological molecules, leading to potential treatments for various diseases .

安全和危害

作用机制

Target of Action

The compound, 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway.

Biochemical Pathways

The compound could potentially influence the glucose-alanine cycle and other alanine-related metabolic pathways. In the glucose-alanine cycle, alanine is transported to the liver from peripheral tissues, where it is converted into pyruvate and then glucose, which can be used as an energy source .

属性

IUPAC Name |

3-[9H-fluoren-9-ylmethoxycarbonyl(2-methylpropyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-15(2)13-23(12-11-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSYEMHJAVCESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

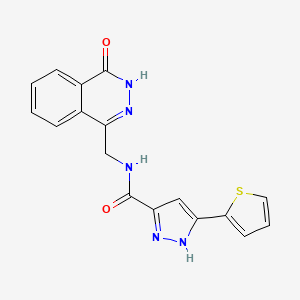

![[1-(1-Quinoxalin-2-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2905655.png)

![2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone](/img/structure/B2905657.png)

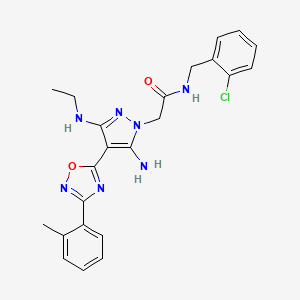

![Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate](/img/structure/B2905658.png)

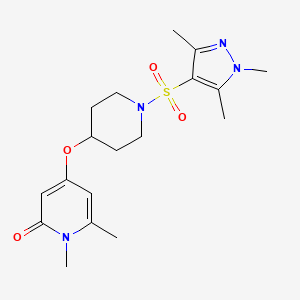

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide](/img/structure/B2905667.png)

![N-[1-(2,4-difluorophenyl)ethyl]-2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2905669.png)